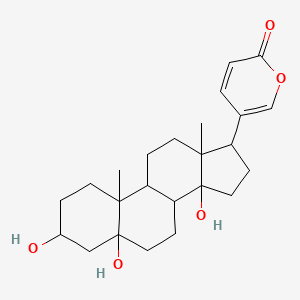![molecular formula C6H5BrN4 B12464348 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B12464348.png)
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of bromine and methyl groups in the structure can significantly influence the compound’s reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
the microwave-mediated synthesis mentioned above can be scaled up for industrial applications due to its efficiency and high yield .
化学反応の分析
Types of Reactions
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .
科学的研究の応用
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used in the design and development of drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It has applications in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine involves its interaction with specific molecular targets in biological systems. These targets can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and biological context .
類似化合物との比較
Similar Compounds
- 1,2,4-Triazolo[1,5-A]pyridine
- 1,2,4-Triazolo[3,4-B][1,3,4]thiadiazine
- 1,2,4-Triazolo[1,5-A]pyrimidine
Uniqueness
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine is unique due to the presence of both bromine and methyl groups, which can significantly influence its reactivity and biological properties compared to other similar compounds .
特性
分子式 |
C6H5BrN4 |
|---|---|
分子量 |
213.03 g/mol |
IUPAC名 |
2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H5BrN4/c1-4-3-11-5(2-8-4)9-6(7)10-11/h2-3H,1H3 |
InChIキー |
RHGBAVUXWGDJDO-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=NC(=N2)Br)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-10H-1,5-methanopyrido[1,2-d][1,4]diazocin-10-one](/img/structure/B12464275.png)
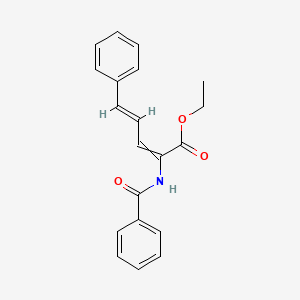
![5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12464284.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12464292.png)
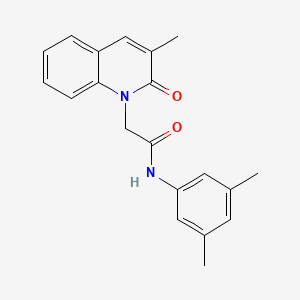
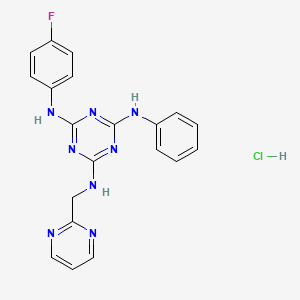
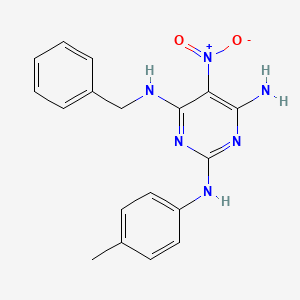

![2-{4-[(3,4-dimethylphenoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12464318.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12464335.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464340.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12464350.png)
